molecular formula C14H20N2O3S B13509432 tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B13509432
M. Wt: 296.39 g/mol
InChI Key: OJWIWIXIXIUZBO-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[2,3-c]pyridine core with three key substituents: a tert-butyl ester at position 3, an acetyl group at position 6, and an amino group at position 2.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

tert-butyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O3S/c1-8(17)16-6-5-9-10(7-16)20-12(15)11(9)13(18)19-14(2,3)4/h5-7,15H2,1-4H3

InChI Key

OJWIWIXIXIUZBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and similarities with related compounds:

Compound Name Substituent (Position 6) Ester Group (Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
tert-Butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (Target Compound) Acetyl tert-butyl C₁₆H₂₂N₂O₃S 322.43 Potential use in drug design (inferred)
Methyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Acetyl Methyl C₁₂H₁₆N₂O₃S 280.33 General laboratory use; handled with P201/P210 safety protocols
tert-Butyl 2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Methyl tert-butyl C₁₅H₂₂N₂O₂S 294.41 Discontinued commercial availability
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Butanoyl Ethyl C₁₄H₂₀N₂O₃S 296.39 Supplier-listed; no explicit applications
Methyl 2-amino-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Ethyl Methyl C₁₁H₁₆N₂O₂S 256.32 Used in HIV reverse transcriptase inhibitor research

Substituent Effects on Properties and Reactivity

  • This may improve binding affinity in biological targets compared to methyl or ethyl groups . Methyl/Ethyl: Electron-donating alkyl groups may reduce reactivity but improve lipophilicity, aiding membrane permeability in drug candidates . Butanoyl (Ethyl ester derivative): A longer acyl chain increases molecular weight and lipophilicity, which could influence pharmacokinetic properties .
  • Ester Groups (Position 3) :

    • tert-Butyl : Provides steric protection, reducing hydrolysis rates compared to methyl or ethyl esters. This stability is advantageous in synthetic intermediates .
    • Methyl/Ethyl : Smaller esters are more prone to hydrolysis but offer lower molecular weight, which may be preferable in prodrug designs .

Biological Activity

Tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the thieno[2,3-c]pyridine class, characterized by its unique structural features that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Thieno[2,3-c]pyridine core : Known for diverse biological activities.
  • Acetyl and tert-butyl groups : These modifications enhance lipophilicity and stability, potentially influencing the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit various pharmacological effects. The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism/Effect Reference
Anticancer ActivityInhibits cancer cell growth by inducing apoptosis; interacts with tubulin.
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways.
Selective CytotoxicityExhibits selective toxicity towards cancer cells without affecting normal cells.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study demonstrated that derivatives of thieno[2,3-c]pyridine showed significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 1.1 to 4.7 μM). The mechanism involved binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound may inhibit tubulin polymerization by binding to specific sites on the protein. This interaction is crucial for its anticancer properties .
  • Comparative Analysis :
    • When compared to similar compounds within its class, this compound exhibited unique structural features that contributed to its distinct biological profile. For instance:
      • Ethyl 6-acetyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine showed an IC50 of 25–440 nM against cancer cell lines but lacked the potency observed in tert-butyl derivatives .

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